molecular formula C8H14O2 B1426087 3-(Oxan-4-yl)propanal CAS No. 952685-59-5

3-(Oxan-4-yl)propanal

Cat. No. B1426087
M. Wt: 142.2 g/mol
InChI Key: MPQGHLGJSCIVNS-UHFFFAOYSA-N
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Description

“3-(Oxan-4-yl)propanal” is a chemical compound with the CAS Number: 952685-59-5 . It has a molecular weight of 142.2 and its IUPAC name is 3-tetrahydro-2H-pyran-4-ylpropanal . It is stored at a temperature of -10 . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for “3-(Oxan-4-yl)propanal” is 1S/C8H14O2/c9-5-1-2-8-3-6-10-7-4-8/h5,8H,1-4,6-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“3-(Oxan-4-yl)propanal” is a liquid at room temperature . It has a molecular weight of 142.2 and is stored at a temperature of -10 .

Scientific Research Applications

  • Pharmacological Applications

    • 3-(Oxan-4-yl)propanal derivatives have been explored for their potential in developing pharmaceutical products due to their diverse pharmacological properties. For example, specific 1,3,4-Oxadiazole derivatives exhibit significant anti-inflammatory and antithrombotic activities. These compounds, including 5-{[2-(4-chlorophenoxy)propan-2-yl]-1,3,4-oxadiazole-2-thiol and its N-substituted derivatives, have demonstrated promising in vitro and in vivo anti-inflammatory effects, as well as potent roles in enhancing clotting time in in vivo rat models. Their impressive inhibitory potential against COX-2 enzymes and higher docking scores compared to standard drugs like diclofenac sodium highlight their potential use in developing anti-inflammatory drugs (Basra et al., 2019).
  • Chemical Synthesis and Structural Analysis

    • 3-(Oxan-4-yl)propanal and its derivatives have been synthesized and characterized for various applications. The synthesis and X-ray crystal structure of related compounds like 1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine have been reported, showcasing the compound's potential as an intermediate in the synthesis of antifungal agents (Attia et al., 2013). Furthermore, structural analysis of related compounds, such as the study of the crystal structure of 1,3-diphenyl-propan-2-one oxime, provides insights into hydrogen bonding patterns and molecular interactions, which are crucial for drug design and material science applications (Low et al., 2010).
  • Material Science and Polymer Research

    • In the field of material science, derivatives of 3-(Oxan-4-yl)propanal have been investigated for their potential in improving the properties of materials. For instance, the study of oxalamide compounds, with applications in enhancing the crystallization kinetics of bacterially synthesized poly(3-hydroxybutyrate-co-3-hydroxyhexanate), a biodegradable plastic, demonstrates the relevance of these compounds in developing materials with superior mechanical performance (Xu et al., 2018).

Safety And Hazards

The safety information for “3-(Oxan-4-yl)propanal” indicates that it is classified under GHS05 and GHS07 . The hazard statements include H227, H315, H318, and H335 . These codes indicate that the compound is flammable, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(oxan-4-yl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-5-1-2-8-3-6-10-7-4-8/h5,8H,1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQGHLGJSCIVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Oxan-4-yl)propanal

CAS RN

952685-59-5
Record name 3-(oxan-4-yl)propanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-(tetrahydro-pyran-4-yl)-propan-1-ol (11.8 g, 0.0825 mol) in CH2Cl2 (200 mL) was added Dess-Martin periodinane (70.27 g, 0.165 mol). The mixture was stirred at rt. When the reaction was complete, the solution was poured into Et2O (300 mL) and anhydrous K2CO3 (19.84 g, 0.165 mol) was added. The mixture was filtered. The filtrate was dried over Na2SO4, and concentrated under vacuum to give the crude product, which was purified by column chromatography to give 3-(tetrahydro-pyran-4-yl)-propionaldehyde (8.59 g, 83%). 1H NMR (CD3OD) δ 1.1-1.3 (m, 4H), 1.4-1.6 (m, 5H), 2.4-2.5 (t, 2H), 3.2-3.3 (m, 2H), 3.8-3.97 (m, 2H), 9.7-9.8 (s, 1H).
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
70.27 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
19.84 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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